2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Overview
Description
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile, also known as AFMK, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFMK belongs to the class of pyrrole compounds, which are known to possess various biological activities.
Mechanism Of Action
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile exerts its biological effects by modulating various signaling pathways in the body. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in regulating the antioxidant response in the body. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis, which may contribute to its anti-tumor effects.
Biochemical And Physiological Effects
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to possess various biochemical and physiological effects in vitro and in vivo. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and immune cells. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to inhibit tumor growth and enhance the immune response in animal models of cancer.
Advantages And Limitations For Lab Experiments
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has several advantages for lab experiments. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is also stable and can be stored for long periods without degradation. However, 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has some limitations for lab experiments. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is not readily soluble in water, which may limit its use in some experimental settings. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile also has a short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several future directions for research on 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile. One area of research is the development of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile-based therapies for cancer. Further research is also needed to better understand the mechanism of action of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile and its effects on various signaling pathways in the body. Finally, research is needed to optimize the synthesis method of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile to increase yield and purity.
Scientific Research Applications
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has also been studied for its anti-tumor effects and its ability to enhance the immune response in cancer patients.
properties
IUPAC Name |
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c1-7-9(6-14)12(15)16-11(7)8-4-2-3-5-10(8)13/h2-5,16H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDWOQGDMAEJLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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